

A Comparative Guide to the Structural Isomers of Ba@C74

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Compound of Interest

Compound Name: BA 74

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This guide provides a detailed structural comparison of the known and computationally investigated isomers of the endohedral metallofullerene, Barium-encapsulated C74 (Ba@C74). The information presented herein is a synthesis of experimental data and computational studies, aimed at providing a comprehensive overview for researchers in materials science, chemistry, and drug development.

Introduction to Ba@C74

Endohedral metallofullerenes, where a metal atom is trapped inside a carbon cage, are a fascinating class of molecules with unique electronic and structural properties. Ba@C74 is one such molecule that has been successfully synthesized and characterized. The encapsulation of a barium atom within the C74 fullerene cage leads to a charge transfer from the metal to the cage, influencing the overall geometry and stability of the molecule. While one isomer has been experimentally isolated and characterized, computational studies have explored the potential existence and relative stability of other isomeric forms of the C74 cage for this metallofullerene.

Data Presentation: Structural and Energetic Comparison

While a comprehensive experimental dataset for all possible isomers of Ba@C74 is not available, a combination of experimental characterization of the most stable isomer and

computational studies on other potential isomers allows for a comparative analysis. The following table summarizes the key structural and energetic parameters.

Isomer ID	Point Group Symmetry	Pentagon Arrangement	Relative Energy (kcal/mol)	Ba Off-Center Distance (Å)	Key Features
#1 (IPR)	D _{3h}	Isolated Pentagons	0.00 (Reference)	~1.3 - 1.5	Experimentally isolated and characterized isomer. The Ba atom is significantly displaced from the cage center.[1]
#2	C ₂	Fused Pentagons	Computationally predicted	Not explicitly reported	A non-IPR (Isolated Pentagon Rule) isomer with adjacent pentagons.
#3	C ₂	Fused Pentagons	Computationally predicted	Not explicitly reported	Another non-IPR isomer with a different arrangement of fused pentagons.
#4	C _s	Fused Pentagons	Computationally predicted	Not explicitly reported	A non-IPR isomer with a plane of symmetry.

#5	C ₁	Fused Pentagons & Heptagon	Computationally predicted	Not explicitly reported	Contains a heptagonal ring in the fullerene framework.
#6	C ₁	Fused Pentagons & Heptagon	Computationally predicted	Not explicitly reported	Another isomer containing a heptagonal ring.

Note: Specific quantitative data for the computationally predicted isomers (#2-#6), such as precise relative energies and Ba off-center distances, are not readily available in the reviewed literature. Computational studies have focused on a set of six C₇₄ cages, including one with isolated pentagons and others with pentagon-pentagon junctions or the inclusion of a heptagon.

Experimental and Computational Protocols

A multi-technique approach has been employed to elucidate the structure of Ba@C₇₄.

Synthesis and Isolation

The production of Ba@C₇₄ is achieved using the radio frequency (RF) method, where barium and carbon are co-evaporated in a helium atmosphere.^[1] The subsequent isolation and purification of Ba@C₇₄ from the resulting soot are performed via a three-step high-pressure liquid chromatography (HPLC) process.^[1]

Experimental Characterization

The definitive structure of the isolated Ba@C₇₄ isomer was determined using single-crystal synchrotron X-ray diffraction.^[1] This technique provides precise atomic coordinates, confirming the endohedral nature of the barium atom and the geometry of the C₇₄ cage.

Additionally, X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Ba LIII edge has been used to probe the local electronic and geometric environment of the encapsulated

barium atom.^[1] Comparison of experimental XANES spectra with simulated spectra based on different structural models confirms the endohedral and off-center position of the barium atom.^[1]

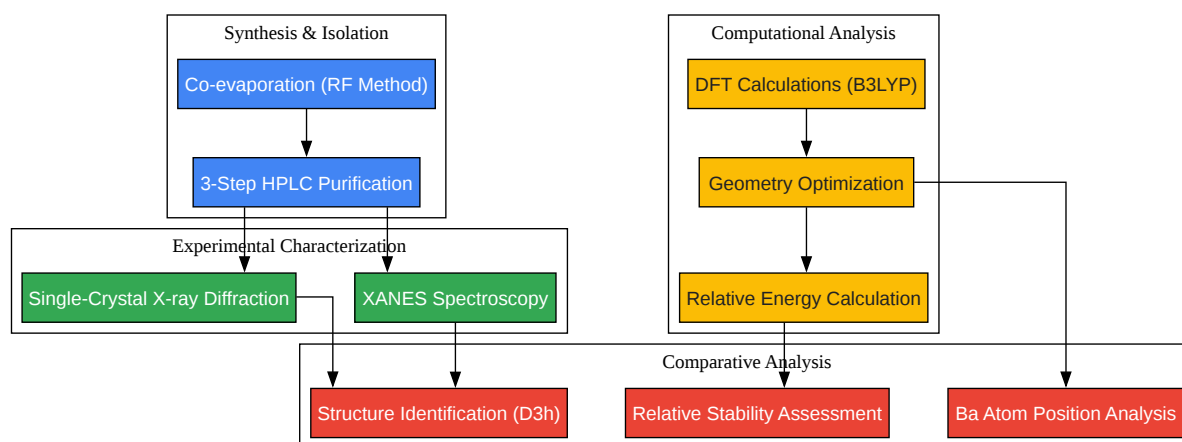
Computational Methodology

Theoretical investigations into the structures and relative stabilities of Ba@C74 isomers have been conducted using Density Functional Theory (DFT). A common computational approach involves:

- **Geometry Optimization:** The initial structures of different C74 isomers with an encapsulated barium atom are fully optimized to find their lowest energy conformations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed for this purpose.
- **Basis Set:** A combination of basis sets is typically used, for instance, a 3-21G basis set for the carbon atoms and a dz (double-zeta) basis set with an effective core potential (ECP) for the barium atom.
- **Energy Calculations:** Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.
- **Vibrational Frequency Analysis:** Frequency calculations are carried out to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Visualization of the Structural Comparison Workflow

The logical workflow for the structural comparison of Ba@C74 isomers can be visualized as follows:



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Workflow for the structural comparison of Ba@C74 isomers.

Concluding Remarks

The structural characterization of Ba@C74 reveals a fascinating interplay between the encapsulated metal atom and the fullerene cage. The experimentally confirmed isomer features a C74 cage with D_{3h} symmetry, where the barium atom is located in a distinct off-center position. Computational studies support this finding and have explored the potential for other, less stable isomers that violate the Isolated Pentagon Rule. The significant displacement of the barium atom is a key feature, likely driven by the optimization of the electrostatic interactions within the endohedral complex. Further research, potentially involving the synthesis and isolation of minor isomers, would provide deeper insights into the structure-property relationships of this and other endohedral metallofullerenes.

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References

- 1. The structure of Ba@C74 - PubMed [pubmed.ncbi.nlm.nih.gov]
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